molecular formula C3H7Li B161069 Isopropyllithium CAS No. 1888-75-1

Isopropyllithium

Cat. No.: B161069
CAS No.: 1888-75-1
M. Wt: 50.1 g/mol
InChI Key: SZAVVKVUMPLRRS-UHFFFAOYSA-N
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Description

Isopropyllithium ((CH₃)₂CHLi) is a highly reactive organolithium reagent commonly employed in synthetic organic chemistry. It is typically prepared as a 0.7 M solution in pentane and utilized at low temperatures (–78 °C) for reactions such as nucleophilic additions to ketones (e.g., cycloheptanone, cyclooctanone) to synthesize substituted cycloalkanols . Its applications span diverse areas, including:

  • Cycloalkanol synthesis: Formation of 1-isopropylcycloheptanol and 1-isopropylcyclooctanol via ketone alkylation .
  • Asymmetric deprotonation: Formation of ternary complexes with sparteine, enabling stereoselective deprotonation of substrates like N-Boc-pyrrolidine .
  • Cross-coupling reactions: Generation of ethylene from tetrahydrofuran (THF) decomposition under rhodium catalysis .
  • 1,2-Carboamination: Participation in vinylboronate complex reactions, albeit with lower yields compared to linear alkyllithium reagents .

This compound’s reactivity is influenced by its moderate steric hindrance and strong basicity, making it suitable for reactions requiring selective deprotonation or nucleophilic attack .

Preparation Methods

Laboratory-Scale Synthesis of Isopropyllithium

The synthesis of this compound in laboratory settings typically involves the reaction of lithium metal with isopropyl halides (e.g., isopropyl chloride or bromide) in anhydrous hydrocarbon solvents such as pentane, hexane, or diethyl ether. The general reaction proceeds as follows:

2Li+(CH3)2CHX(CH3)2CHLi+LiX(X = Cl, Br)2 \, \text{Li} + (\text{CH}3)2\text{CHX} \rightarrow (\text{CH}3)2\text{CHLi} + \text{LiX} \quad (\text{X = Cl, Br})

Key Reaction Parameters:

  • Temperature: Reactions are conducted at low temperatures (−78°C to 0°C) to mitigate side reactions and control exothermicity .

  • Solvent Purity: Hydrocarbon solvents must be rigorously dried using molecular sieves or sodium/benzophenone ketyl to eliminate moisture .

  • Inert Atmosphere: Schlenk lines or gloveboxes are employed to maintain an argon or nitrogen atmosphere, preventing decomposition via oxygen or moisture .

Procedure Overview:

  • Lithium metal (cut into small pieces) is added to a flame-dried flask under inert gas.

  • Anhydrous solvent and isopropyl halide are introduced via syringe.

  • The mixture is stirred at controlled temperatures until lithium consumption is complete (typically 4–6 hours).

  • The resulting solution is filtered to remove unreacted lithium and lithium halide byproducts.

Industrial Production Methods

Industrial-scale production of this compound prioritizes safety, scalability, and stability. The compound is commonly supplied as a 0.7–1.0 M solution in pentane or hexane, optimized for long-term storage and ease of handling .

Continuous Flow Synthesis:

  • Reactor Design: Stainless steel or glass-lined reactors with jacketed cooling systems enable precise temperature control.

  • Feedstock Delivery: Lithium wire and isopropyl halide are continuously fed into the reactor, ensuring consistent reagent ratios.

  • Product Isolation: Automated filtration and solvent distillation systems yield solutions with >95% purity .

Stabilization Techniques:

  • Solvent Choice: Hydrocarbons like pentane minimize side reactions compared to ethereal solvents.

  • Additives: Tetramethylethylenediamine (TMEDA) is occasionally added to stabilize the organolithium species and enhance reactivity .

Aspect Protocol
Personal Protective Equipment (PPE) Flame-resistant lab coat, face shield, nitrile gloves, and explosion-proof refrigeration for storage.
Quenching Residual reagent is quenched with cold isopropanol (−78°C) to suppress violent reactions.
Spill Management Dry ice pellets are used to cool spills before applying inert adsorbents (e.g., sand).

Case Study: Safe Lithiation Protocol

  • A 50 ml beaker of isopropanol (5× reagent volume) is prepared for emergency quenching.

  • Syringes are rinsed with toluene post-use to dilute residual i-PrLi before disposal in isopropanol.

  • All operations are conducted behind a blast shield in a clutter-free fume hood.

Characterization and Quality Control

Accurate characterization ensures reagent consistency and reactivity.

Titration Methods:

  • Diphenylacetic Acid Titration: A standardized solution of diphenylacetic acid in THF is titrated against i-PrLi to determine molarity .

    (CH3)2CHLi+Ph2CHCOOH(CH3)2CH2+Ph2CHCOOLi(\text{CH}_3)_2\text{CHLi} + \text{Ph}_2\text{CHCOOH} \rightarrow (\text{CH}_3)_2\text{CH}_2 + \text{Ph}_2\text{CHCOOLi}
  • Endpoint Detection: A colorimetric transition (colorless to yellow) indicates complete neutralization.

Spectroscopic Analysis:

  • 1H^1\text{H} NMR: Deuterated THF solutions reveal characteristic resonances for i-PrLi (δ\delta 1.2 ppm, singlet) and contaminants like lithium alkoxides (δ\delta 3.5 ppm) .

  • Aggregation Studies: Cryoscopic measurements or 6Li^6\text{Li} NMR identify tetrameric or hexameric aggregates, influencing reactivity .

Comparative Analysis with Other Organolithium Reagents

This compound’s moderate steric hindrance and nucleophilicity distinguish it from analogous reagents:

Reagent Formula Solvent Typical Concentration Reactivity Profile
This compound (CH3)2CHLi(\text{CH}_3)_2\text{CHLi}Pentane0.7 MModerate nucleophilicity, selective deprotonation.
n-Butyllithium C4H9Li\text{C}_4\text{H}_9\text{Li}Hexane1.6 MHigher nucleophilicity, less steric hindrance.
t-Butyllithium (CH3)3CLi(\text{CH}_3)_3\text{CLi}Pentane1.7 MExtreme reactivity, prone to aggregation.

Key Differentiation:

  • i-PrLi’s balanced steric profile enables selective deprotonation of substrates like N-Boc-pyrrolidine, whereas n-BuLi exhibits broader reactivity .

  • Industrial applications favor i-PrLi for polymerization initiators due to its predictable kinetics .

Chemical Reactions Analysis

Types of Reactions: Isopropyllithium undergoes various types of chemical reactions, including:

    Addition Reactions: It adds to carbonyl compounds to form alcohols.

    Substitution Reactions: It can substitute halogens in organic halides.

    Deprotonation Reactions: It acts as a strong base to deprotonate weak acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Isopropyllithium plays a crucial role in organic synthesis, particularly in the formation of complex molecules through nucleophilic addition reactions. It has been extensively studied for its reactivity with various substrates, including olefins and carbonyl compounds. The regioselectivity and stereospecificity of these reactions are critical for synthesizing target molecules.

Key Reactions:

  • Nucleophilic Additions : i-PrLi can add to electrophiles, forming new carbon-carbon bonds.
  • Lithiation : It can selectively lithiate aromatic compounds, facilitating further functionalization.

Catalysis

This compound has been utilized in iron-catalyzed cross-coupling reactions. These reactions involve the coupling of organolithium compounds with aryl halides, providing an efficient pathway to synthesize biaryl compounds.

Case Study: Iron-Catalyzed Cross-Coupling

  • In a study involving this compound and aryl bromides, yields of up to 71% were achieved using iron(II) chloride as a catalyst. The reaction conditions were optimized to enhance product formation, demonstrating the effectiveness of i-PrLi in transition metal-catalyzed processes .
Reaction ConditionsCatalystYield (%)
i-PrLi + Aryl BromideFeCl₂71%
i-PrLi + Aryl BromideFeCl₃ (TMEDA)68%

Material Science

This compound is also explored in the development of new materials, particularly in polymer chemistry. Its ability to initiate polymerization reactions makes it valuable for creating lithium-containing polymers with unique properties.

Comparative Analysis with Other Organolithium Compounds

To understand the unique features of this compound, it is useful to compare it with other organolithium compounds:

CompoundFormulaNotable UsesUnique Features
n-ButyllithiumC₄H₉LiPolymerization, organic synthesisStronger nucleophile than i-PrLi
t-ButyllithiumC₄H₉LiSynthesis of complex moleculesMore sterically hindered
Phenyl lithiumC₆H₅LiElectrophilic aromatic substitutionAromatic stability

This compound's moderate steric hindrance allows it to selectively react with certain substrates where other organolithiums might be too reactive or sterically hindered .

Mechanism of Action

Isopropyllithium exerts its effects primarily through nucleophilic addition and substitution reactions. The mechanism involves the formation of a carbanion, which acts as a nucleophile to attack electrophilic centers in target molecules. The reactivity of this compound is influenced by its aggregation state, which can vary depending on the solvent and concentration .

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Reactivity and Steric Effects

Organolithium reagents vary significantly in reactivity and steric profile, impacting their utility in specific transformations:

Methyllithium (CH₃Li)

  • Structure : Linear, minimal steric hindrance.
  • Reactivity : High basicity but less steric bulk than isopropyllithium.
  • Applications : Effective in alkylations and deprotonations where steric effects are detrimental. For example, methyllithium provides higher yields in 1,2-carboamination compared to this compound .

n-Butyllithium (CH₃CH₂CH₂CH₂Li)

  • Structure : Linear alkyl chain.
  • Reactivity : Comparable basicity to this compound but with lower steric hindrance.
  • Applications : Superior performance in 1,2-carboamination (e.g., 4j and 4k in >60% yield) due to unhindered access to reaction sites .

tert-Butyllithium ((CH₃)₃CLi)

  • Structure : Highly branched, extreme steric hindrance.
  • Reactivity : Stronger base than this compound but often impractical in sterically demanding reactions.
  • Applications: Limited in carboamination but useful for deprotonating strongly acidic protons .

Propyllithium (CH₃CH₂CH₂Li)

  • Structure : Linear, slightly longer chain than methyllithium.
  • Reactivity : Moderate steric hindrance.
  • Applications : Yields 37–45% in palladium-mediated couplings, outperforming this compound in certain cross-coupling systems .

Key Research Findings

Yield Disparities in 1,2-Carboamination

This compound provided only 18% yield (product 4l) in 1,2-carboamination of vinylboronate complexes, whereas n-hexyllithium and methyllithium achieved >60% yields under identical conditions. This disparity highlights the adverse impact of this compound’s branched structure on substrate accessibility .

Asymmetric Deprotonation Efficiency

This compound’s ability to form unsymmetrical complexes with sparteine enables efficient asymmetric deprotonation, a feat less achievable with sterically hindered reagents like tert-butyllithium .

Reactivity vs. Selectivity Trade-offs

While this compound exhibits higher reactivity than Grignard reagents, its use in alkylation reactions results in lower yields (e.g., xylboronate ester synthesis) due to competing side reactions .

Data Tables

Table 1: Comparative Performance of Organolithium Reagents

Compound Steric Hindrance Example Reaction Yield/Outcome Key Advantage
This compound Moderate 1,2-Carboamination 18% Stereoselective deprotonation
Methyllithium Low 1,2-Carboamination >60% High yields in alkylation
n-Butyllithium Low 1,2-Carboamination >60% Broad applicability
Propyllithium Low Pd-mediated coupling 37–45% Moderate steric flexibility

Table 2: Reaction Conditions and Outcomes

Reaction Type Reagent Conditions Outcome
Cycloalkanol synthesis This compound –78 °C, pentane High-purity products via GC-MS
THF decomposition This compound Rh catalysis, THF-d8 61% yield of deuterated product
Asymmetric deprotonation This compound Sparteine complex, –78 °C Configurational stability (>19 kcal/mol)

Biological Activity

Isopropyllithium (i-PrLi) is a highly reactive organolithium compound with significant implications in organic synthesis and potential biological activity. This article explores the biological activity of this compound, focusing on its chemical properties, reactions, and any relevant biological studies.

This compound has the chemical formula (CH3)2CHLi(CH_3)_2CHLi and features a tetrahedral carbon atom bonded to two methyl groups, a hydrogen atom, and a lithium atom. The key characteristic of this compound is its highly polar Li-C bond, which results in a nucleophilic carbon that can readily participate in various chemical reactions.

Synthesis

This compound is typically synthesized by reacting metallic lithium with 1-bromopropane or other suitable alkyl halides in an organic solvent such as pentane at low temperatures (around -78°C). The reaction can be represented as follows:

Li+ CH3)2CHBr CH3)2CHLi+LiBr\text{Li}+\text{ CH}_3)_2\text{CHBr}\rightarrow \text{ CH}_3)_2\text{CHLi}+\text{LiBr}

Antitumor Activity

Recent studies have indicated that this compound may play a role in synthesizing compounds with antitumor activities. For instance, the compound was utilized in the synthesis of (±)-yezo'otogirin C, which demonstrated significant anticancer activity against various human cancer cell lines, with IC50 values as low as 9.54 μM . The mechanism of action appears to involve cell cycle arrest at different phases, indicating that derivatives synthesized using this compound could lead to new therapeutic agents.

Reactivity with Biological Molecules

This compound has been shown to react with various electrophiles, including carbonyl compounds and halides, leading to the formation of complex organic structures. This reactivity suggests potential applications in modifying biologically relevant molecules .

In a study involving the synthesis of hydroxy- and anilinoindanone derivatives, this compound was employed to introduce nucleophilic character to aromatic systems. This approach could potentially lead to the development of new bioactive compounds .

Synthesis of Bioactive Compounds

  • Synthesis of Antitumor Agents : As mentioned earlier, this compound was crucial in synthesizing (±)-yezo'otogirin C. The compound's structural analogues also exhibited varying degrees of biological activity, emphasizing the importance of structural modifications facilitated by organolithium reagents .
  • Reactivity Studies : Research has shown that this compound can effectively participate in nucleophilic additions to carbonyl groups, leading to alcohols and other functional groups that may possess biological significance. For example, reactions involving i-PrLi with ketones have been documented, showcasing its utility in generating complex molecules from simpler precursors .

Safety and Handling

This compound is pyrophoric and poses significant safety hazards due to its flammability and corrosive nature. Proper handling protocols must be observed when working with this reagent to prevent accidents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and handling isopropyllithium in inert environments?

this compound is typically synthesized via reaction of lithium metal with isopropyl halides (e.g., isopropyl chloride) in anhydrous hydrocarbons like hexane under argon/nitrogen atmospheres . Handling requires rigorous exclusion of moisture/oxygen using Schlenk lines or gloveboxes. Titration with diphenylacetic acid provides precise concentration determination .

Q. How can researchers characterize the purity and reactivity of this compound in organometallic reactions?

Purity is assessed via NMR spectroscopy (e.g., 1^1H NMR in deuterated THF) to detect impurities like residual isopropyl halides or lithium alkoxides . Reactivity can be benchmarked using standardized substrates (e.g., benzophenone) to quantify deprotonation efficiency under controlled conditions .

Q. What safety protocols are critical when designing experiments with this compound?

Use flame-resistant lab coats, face shields, and explosion-proof refrigeration for storage. Quench residues with cold isopropanol to mitigate pyrophoric risks. Document risk assessments following institutional guidelines for reactive organometallics .

Advanced Research Questions

Q. How do steric and electronic effects influence the deprotonation selectivity of this compound in asymmetric synthesis?

Steric effects dominate in substrates with bulky groups (e.g., N-Boc-pyrrolidine), where this compound-sparteine complexes selectively abstract protons from less hindered positions. Computational studies (e.g., Wiberg’s DFT models) reveal transition-state geometries where lithium coordination directs regioselectivity . Kinetic studies show rate-determining deprotonation steps in ternary complexes (this compound-sparteine-substrate), with equilibrium constants >300 favoring reactivity .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control data for this compound-mediated reactions?

Cross-validate data using:

  • Variable-temperature NMR to track intermediate stability.
  • Isotopic labeling (e.g., 13^{13}C) to distinguish competing pathways.
  • Computational free-energy profiles (e.g., Gaussian calculations) to compare transition states . Discrepancies often arise from unaccounted solvent effects or ligand exchange dynamics, requiring iterative experimental-computational validation .

Q. How can catalytic cycles involving this compound be optimized for enantioselective transformations?

Key parameters include:

  • Ligand design: Sparsely coordinated diamines (e.g., N,N'-diisopropylbipy) enhance configurational stability of lithiated intermediates.
  • Stoichiometric control: Substochiometric sparteine (10–20 mol%) enables ligand exchange with s-BuLi, suppressing racemization (t1/2_{1/2} ≈ 5 years at −78°C) .
  • Reaction monitoring: In situ IR spectroscopy tracks deprotonation progress to minimize over-reaction .

Q. What methodologies validate the formation of this compound aggregates in solution?

  • Cryoscopy or vapor pressure osmometry measures aggregation states.
  • 6^6Li/7^7Li isotope-edited NMR identifies dimeric vs. monomeric species.
  • X-ray crystallography of THF-solvated aggregates confirms structural motifs .

Q. Methodological Frameworks for Research Design

Q. How to formulate a PICOT-style research question for mechanistic studies of this compound?

  • Population: Reaction system (e.g., N-Boc-pyrrolidine).
  • Intervention: this compound-sparteine complex.
  • Comparison: Alternative bases (e.g., LDA, n-BuLi).
  • Outcome: Enantiomeric excess, reaction rate.
  • Time: Reaction duration (e.g., 0–24h). Example: "Does this compound-sparteine (vs. LDA) increase enantiomeric excess in N-Boc-pyrrolidine deprotonation at −78°C over 6h?" .

Q. How to structure a research paper on this compound kinetics to ensure reproducibility?

  • Methods: Specify solvent drying protocols (e.g., activated molecular sieves), lithiation times, and titration methods.
  • Data: Include raw NMR integrals, kinetic plots (ln[substrate] vs. time), and error margins for rate constants.
  • Supplemental: Provide crystallographic CIF files or computational input parameters .

Q. What are FINER criteria for evaluating feasibility of this compound projects?

  • Feasible: Access to inert-atmosphere tools and computational resources.
  • Interesting: Addresses gaps in stereoselective C–H activation.
  • Novel: Explores understudied solvent effects (e.g., ethereal vs. hydrocarbon).
  • Ethical: Complies with chemical safety regulations.
  • Relevant: Advances asymmetric synthesis methodologies .

Properties

IUPAC Name

lithium;propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.Li/c1-3-2;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAVVKVUMPLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940390
Record name Lithium propan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888-75-1
Record name Isopropyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888751
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Record name Lithium propan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyllithium
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